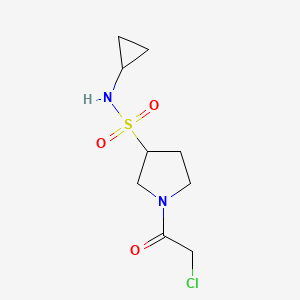
Methyl 5-amino-2-fluoro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-amino-2-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1504965-88-1. It has a molecular weight of 183.18 and its linear formula is C9H10FNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-2-fluoro-4-methylbenzoate” is represented by the linear formula C9H10FNO2 . This indicates that the molecule is composed of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 5-amino-2-fluoro-4-methylbenzoate” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Methyl 5-amino-2-fluoro-4-methylbenzoate, as part of the 2-(4-aminophenyl)benzothiazoles class, showcases highly selective and potent antitumor properties both in vitro and in vivo. The mechanism of action involves the induction and biotransformation by cytochrome P450 1A1 into active metabolites. Metabolic inactivation is mitigated by fluorine atoms replacing hydrogen at positions around the benzothiazole nucleus. Amino acid conjugation to the primary amine function of the molecule is used to address limitations posed by drug lipophilicity. For instance, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole shows promise for clinical evaluation due to its ability to generate plasma concentrations sufficient to elicit cytocidal activity against specific human mammary carcinoma cell lines for over 6 hours (Bradshaw et al., 2002).
Synthesis and Bioactivity
The compound is involved in the synthesis and bioactivity of various derivatives, demonstrating a wide spectrum of biological activities and low toxicity. For instance, the derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion show diuretic and antidiuretic effects, with certain substituents in the structure slightly increasing the diuretic effect (Kravchenko, 2018).
Fluorescent Sensor for Metal Detection
The compound is utilized in creating sensitive and selective fluorescent sensors for metal ion detection. For example, a derivative was synthesized to serve as a highly selective and sensitive fluorescent sensor towards Al3+ ions, even in the presence of other commonly coexisting metal ions. This sensor exhibits potential applications in bio-imaging, such as detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Radiolabeling and Imaging Agents
The compound's derivatives, specifically fluorinated 2-arylbenzothiazoles, are potential antitumor drugs and are potent in inhibiting breast, lung, and colon cancer cell lines. Carbon-11 labeled fluorinated 2-arylbenzothiazoles could serve as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers, thus aiding in cancer diagnostics and treatment monitoring (Wang et al., 2006).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating potential hazards upon ingestion, skin contact, or inhalation . Precautionary measures include avoiding getting the compound in the eyes, on the skin, or clothing, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
methyl 5-amino-2-fluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGPFOWHUQYGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-fluoro-4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2431907.png)
![5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2431909.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2431910.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2431912.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2431913.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)





![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2431929.png)